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Compound Name:
5-Bromo-4-chloropyrimidine

hydrochloride

Cat. No.: B1527785 Get Quote

An In-depth Technical Guide to 5-Bromo-4-chloropyrimidine Hydrochloride: Synthesis,

Reactivity, and Application

Abstract
5-Bromo-4-chloropyrimidine and its hydrochloride salt are pivotal intermediates in the

landscape of modern organic synthesis and medicinal chemistry. The strategic placement of

two distinct halogen atoms on the pyrimidine ring imparts a unique and selective reactivity

profile, making it a highly valuable building block for the construction of complex, biologically

active molecules. This guide provides an in-depth exploration of 5-Bromo-4-chloropyrimidine
hydrochloride, intended for researchers, scientists, and drug development professionals. We

will delve into its synthesis, physicochemical properties, characteristic reactivity, and key

applications, with a focus on the underlying chemical principles that drive its utility. Detailed

experimental protocols and safety guidelines are provided to ensure both successful and safe

handling in a laboratory setting.

Introduction: The Strategic Role of Halogenated
Pyrimidines
The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, owing to its presence

in the nucleobases of DNA and RNA.[1] Its derivatives have found widespread applications as

antiviral, anticancer, and anti-inflammatory drugs.[1][2][3] The introduction of halogen atoms
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onto this heterocyclic core dramatically enhances its synthetic versatility. Specifically, di-

halogenated pyrimidines like 5-Bromo-4-chloropyrimidine serve as versatile platforms for

sequential, regioselective functionalization through reactions such as nucleophilic aromatic

substitution (SNAr) and palladium-catalyzed cross-coupling. This allows for the systematic and

controlled assembly of diverse molecular architectures, a critical advantage in the iterative

process of drug discovery.

Physicochemical Properties
A thorough understanding of the compound's properties is essential for its effective use in

synthesis and for ensuring proper storage and handling.

Property Value Source(s)

CAS Number 1220039-87-1 [4][5][6]

Molecular Formula C₄H₂BrClN₂·HCl [4]

Molecular Weight 229.89 g/mol [4]

Appearance
Colorless to pale yellow crystal

or powder
[2]

Melting Point ~75-78°C (for the free base) [2]

Solubility

Soluble in common organic

solvents like DMF,

Dichloromethane, and Ethanol

[2]

Stability
Relatively stable under light

and heat
[2]

Note: The hydrochloride salt form enhances solubility in certain protic solvents and can improve

handling characteristics compared to the free base.

Synthesis and Spectroscopic Characterization
The synthesis of 5-Bromo-4-chloropyrimidine typically involves the direct halogenation of a

pyrimidine precursor. The subsequent conversion to its hydrochloride salt is a standard acid-

base reaction.
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General Synthetic Pathway
The preparation of 5-Bromo-4-chloropyrimidine is often achieved by the bromination of 4-

chloropyrimidine under alkaline conditions.[2] The resulting free base can then be treated with

hydrochloric acid to yield the target hydrochloride salt. This process requires careful control of

reaction conditions to ensure high yield and purity.

Synthesis of 5-Bromo-4-chloropyrimidine Formation of Hydrochloride Salt

4-chloropyrimidine

5-Bromo-4-chloropyrimidine

Reaction

Bromine (Br2) Base (e.g., NaOH) 5-Bromo-4-chloropyrimidine

5-Bromo-4-chloropyrimidine HCl

Protonation

Hydrochloric Acid (HCl)

Click to download full resolution via product page

Caption: General synthetic workflow for 5-Bromo-4-chloropyrimidine hydrochloride.

Protocol: Synthesis of 5-Bromo-4-chloropyrimidine
This protocol describes a general method for the synthesis of the free base, which is the

precursor to the hydrochloride salt.

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with a suitable

solvent (e.g., dichloromethane).

Bromine Addition: Cool the solvent to 0°C and slowly add bromine (1.0 eq).

Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide, while

maintaining the temperature.

Substrate Addition: Add 4-chloropyrimidine (1.0 eq) to the reaction mixture.
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Reaction: Allow the reaction to stir for a specified period, monitoring its progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium

thiosulfate solution) to remove excess bromine. Separate the organic layer, wash with brine,

and dry over anhydrous sodium sulfate.

Purification: Concentrate the organic phase under reduced pressure. The crude product can

be purified by column chromatography or recrystallization to yield pure 5-Bromo-4-

chloropyrimidine.

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable

anhydrous solvent (e.g., diethyl ether or dioxane) and add a solution of HCl in the same

solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.

Spectroscopic Analysis for Quality Control
Structural verification and purity assessment are critical. Due to the limited availability of

published spectra for the specific hydrochloride salt, the following are expected characteristics

based on analogous compounds.[7]

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the

aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts

will be influenced by the electron-withdrawing effects of the nitrogen atoms and halogen

substituents.

¹³C NMR: The carbon NMR will show four distinct signals for the four carbons of the

pyrimidine ring. The carbons directly attached to the halogens (C-4 and C-5) will exhibit

characteristic chemical shifts.

Mass Spectrometry (MS): The mass spectrum is crucial for confirming the molecular weight.

It will display a characteristic isotopic pattern for the molecular ion due to the natural

abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).

[7] This unique isotopic signature provides a high degree of confidence in the compound's

identity.
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Chemical Reactivity and Synthetic Applications
The synthetic power of 5-Bromo-4-chloropyrimidine hydrochloride stems from the

differential reactivity of its two halogen substituents. This allows for a stepwise and controlled

functionalization of the pyrimidine core, which is a highly sought-after feature in multi-step

synthesis.

Principle of Differential Halogen Reactivity
C4-Cl Bond: The chlorine atom at the 4-position is highly activated towards Nucleophilic

Aromatic Substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent

nitrogen atoms, which stabilize the negatively charged Meisenheimer complex intermediate.

C5-Br Bond: The bromine atom at the 5-position is generally less reactive towards SNAr but

is highly susceptible to Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Stille,

Buchwald-Hartwig). The C-Br bond is more readily broken by oxidative addition to a low-

valent palladium catalyst compared to the stronger C-Cl bond.

This dichotomy in reactivity allows chemists to selectively functionalize one position while

leaving the other halogen intact for a subsequent transformation.

Pathway 1: Nucleophilic Aromatic Substitution Pathway 2: Pd-Catalyzed Cross-Coupling

5-Bromo-4-chloropyrimidine

5-Bromo-4-(Nu)pyrimidine

Selective at C4-Cl

5-(R)-4-chloropyrimidine

Selective at C5-Br

Nucleophile (Nu-H)
 e.g., Amine, Alcohol Base Coupling Partner

 e.g., R-B(OH)2 (Suzuki) Pd Catalyst, Base

Click to download full resolution via product page

Caption: Differential reactivity pathways of 5-Bromo-4-chloropyrimidine.
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Applications in Drug Discovery
This intermediate is instrumental in synthesizing molecules for drug research, particularly in the

fields of oncology and virology.[2] Its ability to serve as a scaffold allows for the creation of

large libraries of compounds for screening against various biological targets. For instance,

similar di-halogenated pyrimidines are key starting materials for CDK4/6 inhibitors used in

cancer therapy and for endothelin receptor antagonists.[8][9]

Key Experimental Protocols
The following protocols provide step-by-step methodologies for leveraging the selective

reactivity of 5-Bromo-4-chloropyrimidine.

Protocol: Regioselective Suzuki-Miyaura Coupling at C-5
This protocol describes the selective formation of a C-C bond at the C-5 position, leaving the C-

4 chloro group available for further functionalization.

Degassing: Degas a 4:1 mixture of 1,4-dioxane and water by bubbling with argon for 30

minutes.

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-Bromo-4-
chloropyrimidine hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium

catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

Solvent Addition: Add the degassed solvent mixture to the flask via cannula.

Reaction Conditions: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the

reaction's progress by TLC or LC-MS.

Workup and Purification: After completion, cool the reaction, dilute with ethyl acetate, and

wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate. Purify the crude product by column chromatography to yield the 5-aryl-4-

chloropyrimidine.

Protocol: Regioselective Nucleophilic Aromatic
Substitution at C-4
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This protocol details the selective substitution of the chlorine atom at the C-4 position.

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon),

add 5-Bromo-4-chloropyrimidine hydrochloride (1.0 eq).

Solvent and Reagents: Add an anhydrous polar aprotic solvent such as N,N-

Dimethylformamide (DMF). Add the desired primary or secondary amine (1.1 eq) followed by

a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize both

the hydrochloride salt and the HCl generated during the reaction.

Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C) or with gentle

heating if necessary. Monitor the reaction by TLC or LC-MS.

Workup and Purification: Upon completion, pour the reaction mixture into water and extract

with ethyl acetate. Wash the combined organic layers with water and brine, then dry over

anhydrous sodium sulfate. After filtration and concentration, purify the product via column

chromatography.

Safety, Handling, and Storage
As with all halogenated organic compounds, proper safety precautions are mandatory.

Hazard Identification
Based on data for similar compounds, 5-Bromo-4-chloropyrimidine should be handled as a

hazardous substance.
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Hazard Type Description Precautionary Statements

Acute Toxicity Harmful if swallowed.
P264, P270, P301+P312,

P330

Skin Irritation Causes skin irritation.
P280, P302+P352,

P332+P313

Eye Irritation Causes serious eye irritation.
P280, P305+P351+P338,

P337+P313

Respiratory Irritation
May cause respiratory

irritation.

P261, P271, P304+P340,

P312

(Precautionary statement codes are based on the Globally Harmonized System (GHS). Always

refer to the specific Safety Data Sheet (SDS) provided by the supplier.)[10][11][12]

Recommended Handling Procedures
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to

avoid inhalation of dust or vapors.[11]

Contact Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of contact,

rinse the affected area immediately and thoroughly with water.[11][13]

Inert Atmosphere: For reactions sensitive to moisture, use anhydrous solvents and conduct

the experiment under an inert atmosphere (e.g., nitrogen or argon).

Storage and Stability
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from

incompatible materials such as strong oxidizing agents and bases.[2]

Protect from moisture, as the compound can be susceptible to hydrolysis over time.

Conclusion
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5-Bromo-4-chloropyrimidine hydrochloride is more than just a chemical reagent; it is a

strategic tool for the efficient construction of molecular diversity. Its well-defined and predictable

differential reactivity provides chemists with a reliable platform for synthesizing novel

compounds with significant potential in pharmaceutical and agrochemical research. By

understanding its properties, synthesis, and reactivity, and by adhering to strict safety

protocols, researchers can effectively unlock the full synthetic potential of this versatile building

block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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